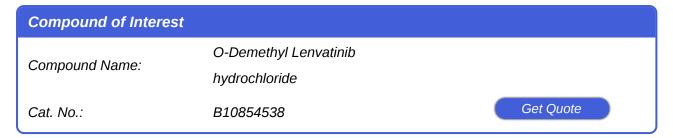


In Vitro Metabolism of Lenvatinib to O-Demethyl Lenvatinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas. Its efficacy and potential for drugdrug interactions are significantly influenced by its metabolic fate. A primary metabolic pathway for Lenvatinib is O-demethylation, leading to the formation of its major metabolite, O-demethyl Lenvatinib (also referred to as M2). This technical guide provides an in-depth overview of the in vitro metabolism of Lenvatinib to O-demethyl Lenvatinib, focusing on the enzymatic pathways, quantitative data, and detailed experimental protocols.

Core Metabolism Pathway

The biotransformation of Lenvatinib to O-demethyl Lenvatinib is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Several CYP isoforms have been identified as contributors to this metabolic reaction, with CYP3A4 being the most significant, followed by CYP1A1, CYP1A2, and CYP2B6. The reaction involves the removal of a methyl group from the methoxy moiety on the quinoline ring of the Lenvatinib molecule.

Quantitative Analysis of Lenvatinib Metabolism



The formation of O-demethyl Lenvatinib can be quantified using various in vitro systems, including human liver microsomes (HLM), rat liver microsomes (RLM), and recombinant human CYP enzymes. The following tables summarize key quantitative data related to the in vitro metabolism of Lenvatinib.

Table 1: Michaelis-Menten Kinetic Parameters for Lenvatinib Metabolism

System	Parameter	Value	Reference
Human Liver Micros			

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